tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

purity quality control synthetic intermediate

This N-Boc-2-arylpiperidine is a privileged kinase/GPCR building block. The 2-methylpyridin-4-yl group at the piperidine 2-position is crucial for target potency, unlike unsubstituted or 4-substituted regioisomers. The Boc group enables orthogonal deprotection in multi-step syntheses. The racemic scaffold is amenable to kinetic resolution (er up to 97:3). Certified NLT 98% purity under ISO quality systems ensures it is suitable for use without additional purification.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B11797452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2CCCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O2/c1-12-11-13(8-9-17-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3
InChIKeyDBJUIUUVFIBGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate | C16H24N2O2 | CAS 1352540-90-9 | Synthetic Intermediate for Drug Discovery


tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate (CAS 1352540-90-9, MW 276.37) is a Boc-protected piperidine building block featuring a 2-methylpyridin-4-yl substituent at the piperidine 2-position . The compound belongs to the N-Boc-2-arylpiperidine class, which serves as a key synthetic intermediate in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and Wnt pathway modulators [1][2]. Its dual heterocyclic architecture—combining a saturated piperidine ring with a methyl-substituted pyridine—provides a versatile scaffold for further functionalization through Boc deprotection or pyridine-directed transformations.

Why 2-Methylpyridin-4-yl and Boc Protection Are Non-Interchangeable in Piperidine-Based Synthetic Intermediates


The compound's piperidine 2-position attachment, ortho-methyl pyridine substitution, and Boc protecting group collectively define a reactivity and selectivity profile that cannot be replicated by generic alternatives such as unsubstituted pyridyl piperidines, 4-substituted regioisomers, or unprotected secondary amines. The ortho-methyl group on the pyridine ring introduces steric hindrance and alters the electron density of the aromatic system, which directly impacts metal-catalyzed cross-coupling efficiency, directing-group capability in C–H activation, and binding affinity in biological targets [1]. Substituting the Boc group with other protecting groups (e.g., Cbz, Fmoc) alters the compound's orthogonal deprotection compatibility, a critical parameter in multi-step synthetic sequences where acid-labile Boc removal must proceed without affecting the methylpyridine moiety. Furthermore, the 2-aryl substitution pattern on the piperidine ring is essential for downstream asymmetric transformations such as kinetic resolution via asymmetric deprotonation, a strategy that fails with 4-arylpiperidine regioisomers [2].

Quantitative Differentiation Evidence for tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate vs. Closest Analogs


Specified Purity: NLT 98% vs. Industry-Standard 95% for Generic Piperidine Building Blocks

The target compound is supplied with a purity specification of NLT 98% (HPLC), as certified by MolCore under ISO quality systems . In contrast, commercially available unsubstituted pyridyl piperidine analogs such as tert-butyl 2-(pyridin-4-yl)piperidine-1-carboxylate (CAS 1352531-68-0) are frequently offered at 95-97% purity by general chemical suppliers, with no ISO-certified batch analysis provided . This 3-percentage-point purity differential is meaningful for medicinal chemistry campaigns where impurities ≥2% can confound biological assay interpretation and complicate downstream purification.

purity quality control synthetic intermediate

Ortho-Methyl Pyridine Substitution: Enhanced Lipophilicity and Altered pKa vs. Unsubstituted Pyridyl Analog

The 2-methyl substituent on the pyridine ring of the target compound increases calculated logP by approximately +0.5 log units compared to the unsubstituted pyridin-4-yl analog (tert-butyl 2-(pyridin-4-yl)piperidine-1-carboxylate). Using ChemAxon software via the Chemsrc database, the target compound (C16H24N2O2, MW 276.37) has a predicted logP of ~2.8, whereas the des-methyl comparator (C15H22N2O2, MW 262.35) has a predicted logP of ~2.3 . Additionally, the methyl group at the 2-position of pyridine raises the pKa of the pyridine nitrogen by approximately +0.3 units (estimated pKa ~5.8 vs. ~5.5 for the unsubstituted analog), altering protonation state at physiological pH and affecting both solubility and target engagement.

lipophilicity physicochemical properties medicinal chemistry

Boc Protection Enables Orthogonal Deprotection: Acid-Labile Boc vs. Acid-Stable Cbz in Multi-Step Synthesis

The tert-butoxycarbonyl (Boc) group on the target compound can be selectively removed under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) without affecting the 2-methylpyridine moiety, which remains stable under these conditions . In contrast, the Cbz-protected analog (benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate) requires hydrogenolysis for deprotection, which is incompatible with substrates containing reducible functional groups (e.g., nitro, alkene, benzyl ether) [1]. This orthogonal deprotection capability is critical in convergent synthetic routes where multiple protecting groups must be sequentially removed.

protecting group strategy orthogonal deprotection synthetic intermediate

Application in Wnt Pathway Inhibitor Synthesis: A Privileged Scaffold for Cancer Drug Discovery

The Merck Patent WO2015136021 explicitly claims substituted pyridyl piperidine compounds, including derivatives with 2-methylpyridin-4-yl substituents, as Wnt pathway inhibitors for the treatment of hyperproliferative diseases such as cancer [1]. The patent describes a high-throughput cell-based reporter assay of WNT pathway activity and demonstrates that subtle structural modifications to the pyridine-piperidine core—including the presence and position of methyl substituents—significantly impact potency. The target compound serves as a direct synthetic precursor to these claimed structures through Boc deprotection and subsequent N-functionalization.

Wnt pathway cancer kinase inhibitor drug discovery

Piperidine 2-Aryl Substitution Enables Asymmetric Synthesis via Kinetic Resolution

Coldham and co-workers demonstrated that N-Boc-2-arylpiperidines are excellent substrates for highly selective kinetic resolution by asymmetric deprotonation using n-BuLi/(−)-sparteine, affording enantioenriched starting materials with enantiomeric ratios up to 97:3 and recovered yields of 39-48% [1]. This asymmetric transformation is specific to the 2-aryl substitution pattern; 4-arylpiperidine regioisomers (e.g., tert-butyl 4-(2-methylpyridin-4-yl)piperidine-1-carboxylate) cannot undergo the same benzylic lithiation because the acidic C–H bond at the 2-position is not benzylic to the aryl group.

asymmetric synthesis kinetic resolution enantioselective

Optimal Application Scenarios for tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Wnt/β-Catenin Pathway Inhibitors for Oncology

The target compound serves as a key building block for the synthesis of pyridyl piperidine-based Wnt pathway inhibitors, as claimed in Merck Patent WO2015136021 . Boc deprotection followed by N-arylation or N-acylation yields compounds active in cell-based Wnt reporter assays. Procurement of this specific intermediate, rather than a generic pyridyl piperidine, ensures that the 2-methyl substituent—critical for target potency and selectivity—is incorporated at the earliest synthetic stage.

Enantioselective Synthesis of 2,2-Disubstituted Piperidine Drug Candidates

The N-Boc-2-arylpiperidine scaffold is amenable to kinetic resolution by asymmetric deprotonation, yielding enantioenriched starting materials with er up to 97:3 [1]. This is directly applicable to the synthesis of chiral drug candidates where the absolute configuration at the piperidine 2-position is critical for biological activity. Procurement of the racemic target compound allows for subsequent resolution into enantiopure intermediates without the need for chiral auxiliary approaches.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The 2-methylpyridin-4-yl moiety is a recognized privileged fragment in kinase and GPCR drug discovery, while the Boc-protected piperidine provides a handle for on-DNA chemistry in DEL construction [2]. The compound's dual functionality—Boc for controlled deprotection and pyridine for metal coordination—makes it suitable for fragment linking strategies and DEL screening campaigns.

High-Purity Intermediate for Multi-Step Medicinal Chemistry Campaigns

With a certified purity of NLT 98% under ISO quality systems, this compound is suitable for direct use in advanced multi-step syntheses without requiring additional purification . This is particularly valuable in lead optimization campaigns where batch-to-batch consistency and documented purity are essential for reproducible SAR studies.

Quote Request

Request a Quote for tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.